molecular formula C11H8F3NO3 B2899152 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 2059954-21-9

3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B2899152
CAS No.: 2059954-21-9
M. Wt: 259.184
InChI Key: RRPHIUPZNCEGNX-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indole core substituted with a trifluoromethoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the trifluoromethoxy group, the methyl group, and finally the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The indole core can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    5-Methoxyindole-2-carboxylic acid: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.

    3-Methylindole-2-carboxylic acid: Lacks the trifluoromethoxy group, which can influence its solubility and interaction with biological targets.

    5-Trifluoromethoxyindole: Lacks the carboxylic acid group, which can impact its ability to participate in certain chemical reactions.

The presence of the trifluoromethoxy group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and binding affinity for certain targets.

Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c1-5-7-4-6(18-11(12,13)14)2-3-8(7)15-9(5)10(16)17/h2-4,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPHIUPZNCEGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059954-21-9
Record name 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid
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